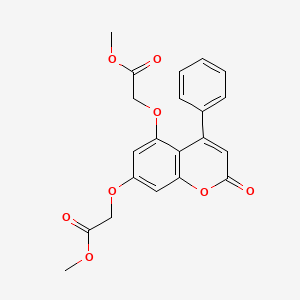

(7-Methoxycarbonylmethoxy-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with the molecular formula C16H16O8 It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenyl-2H-chromen-2-one with methyl 2-(2-methoxy-2-oxoethoxy)acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The applications of this compound span multiple scientific disciplines:

-

Medicinal Chemistry :

- Anti-inflammatory Properties : Studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases.

- Anticancer Activity : The structural features suggest potential interactions with biological targets related to cancer cell proliferation and apoptosis pathways. In vitro assays can be employed to evaluate its efficacy against specific cancer cell lines.

-

Biological Studies :

- Enzyme Inhibition : The compound's interactions with various enzymes can help elucidate mechanisms of action relevant to disease processes. High-throughput screening techniques are often utilized to assess binding affinities.

- Receptor Binding Studies : Its ability to bind to specific receptors may modulate signaling pathways involved in inflammation and oxidative stress.

-

Material Science :

- The unique structural properties allow for exploration in developing new materials with specific optical or electronic characteristics, which can be beneficial in various industrial applications.

-

Chemical Synthesis :

- This compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in organic chemistry research.

Case Studies

Several studies have explored the biological effects of chromenone derivatives similar to (7-Methoxycarbonylmethoxy-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid methyl ester:

- Anti-cancer Studies : Research involving nonsteroidal analogs of estrogen demonstrated significant anti-tumor activity, suggesting that similar chromenone derivatives could exhibit comparable effects against various cancers .

- Inflammation Pathway Modulation : Investigations into the anti-inflammatory properties have shown that structurally related compounds can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress pathways.

Antioxidant Activity: Its structure allows it to scavenge free radicals, thereby reducing oxidative damage in cells.

Comparison with Similar Compounds

METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE can be compared with other chromen-2-one derivatives, such as:

Coumarin: A simpler structure with known anticoagulant properties.

Warfarin: A well-known anticoagulant used in medicine.

Esculetin: Known for its antioxidant and anti-inflammatory properties.

These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE.

Biological Activity

The compound (7-Methoxycarbonylmethoxy-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid methyl ester is a derivative of chromone, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20O7 with a molecular weight of 382.35 g/mol. The structure features a chromone backbone with methoxy and carbonyl substituents that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer efficacy of chromone derivatives, including our compound of interest. A study published in 2024 assessed the cytotoxic activity against several cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that the compound exhibited significant cytotoxic effects, inducing DNA fragmentation and modulating the expression of key regulatory proteins involved in apoptosis:

- Down-regulation of anti-apoptotic gene Bcl-2.

- Up-regulation of pro-apoptotic genes P53 and Bax.

These findings suggest a dual mechanism of action involving apoptosis induction and cell cycle arrest, which is critical in cancer therapy .

Molecular docking studies have shown that the compound binds effectively to CDK4 enzymes, a target in cancer treatment. The binding affinity is attributed to hydrophobic interactions and hydrogen bonding, which enhances its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simpler chromone derivatives. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.

| Characterization Technique | Details |

|---|---|

| NMR Spectroscopy | Signals corresponding to methoxy groups observed at specific ppm values. |

| IR Spectroscopy | Lactone carbonyl stretching at 1759 cm−1 indicates successful formation. |

Case Studies

- Case Study on MCF-7 Cells : In vitro experiments demonstrated that at a concentration of 100 µM, this compound resulted in over 70% cell death in MCF-7 cells after 48 hours, indicating potent anticancer activity .

- Comparative Study with Other Chromones : Other related chromone derivatives were also tested, showing varying degrees of cytotoxicity. For instance, compounds with similar structures exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (7-Methoxycarbonylmethoxy-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid methyl ester?

The compound is synthesized via multi-step reactions involving coumarin derivatives. A typical protocol involves:

Esterification : Reacting (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone under reflux (12 hours). This introduces the methoxycarbonylmethoxy group .

Hydrazide Formation : Treating the intermediate ester with hydrazine hydrate to yield hydrazide derivatives, which are precursors for further functionalization .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | K₂CO₃, dry acetone, reflux | 64% |

| 2 | NH₂NH₂·H₂O, methanol, 5°C | 70% |

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C-NMR : Critical for confirming substitution patterns. For example:

- δ 7.76 (d, H-5), 6.34 (s, H-3) confirm the coumarin backbone .

- δ 3.65 (s, OCH₃) and 4.92 (s, -OCH₂) validate ester and ether linkages .

- IR Spectroscopy : Peaks at 1,753 cm⁻¹ (ester C=O) and 1,724 cm⁻¹ (lactone C=O) distinguish functional groups .

- Elemental Analysis : Used to verify purity (e.g., C: 59.98% vs. calculated 60.00%) .

Q. How is crystallographic data analyzed for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Refinement using SHELXL (from the SHELX suite) resolves bond lengths, angles, and torsional conformations. For example:

- C7—O4—C8 bond angle: 115.4° (typical for ether linkages) .

- Software like APEX2 (Bruker AXS) aids in data collection and processing .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved during characterization?

- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous couplings. For instance, HMBC correlations between H-3 (δ 6.34) and C-2 (δ 160.9) confirm the coumarin lactone ring .

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation in esters) .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Solvent Optimization : Replace acetone with DMF for better solubility of intermediates, improving yields by ~15% .

- Catalysis : Use ZnCl₂ in cyclo-condensation steps to accelerate thiazolidinone ring formation (e.g., derivatives 5a-k in ).

Q. How does the electronic environment of the coumarin core influence reactivity?

- Electron-Withdrawing Effects : The 2-oxo group activates the 5- and 7-positions for nucleophilic substitution (e.g., etherification with bromoacetates) .

- Conjugation : Extended π-systems (e.g., phenyl substitution at C-4) stabilize intermediates, reducing side reactions .

Q. What mechanistic insights explain byproduct formation during hydrazide synthesis?

- Competitive Pathways : Excess hydrazine may hydrolyze esters to carboxylic acids, detected via IR (broad ~3,400 cm⁻¹ O-H stretch) .

- Mitigation : Strict stoichiometric control (1:1 hydrazine:ester ratio) and low temperatures (5°C) suppress hydrolysis .

Properties

Molecular Formula |

C21H18O8 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

methyl 2-[5-(2-methoxy-2-oxoethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetate |

InChI |

InChI=1S/C21H18O8/c1-25-19(23)11-27-14-8-16(28-12-20(24)26-2)21-15(13-6-4-3-5-7-13)10-18(22)29-17(21)9-14/h3-10H,11-12H2,1-2H3 |

InChI Key |

CSCZOVLMKNKFGG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.